Enhanced Lipophilicity Driven by the 3-Benzyloxy Substituent Enables CNS Penetration Potential
The 3-benzyloxy substituent on the benzoyl ring substantially increases lipophilicity compared to polar-substituted or unsubstituted analogs. The target compound has a calculated logP of 3.18 [1], whereas the 3-dimethylamino analog (CAS 2097890-04-3) has a substantially lower XLogP3 of 1.3 [2]. This approximately 1.9 log unit increase indicates significantly higher membrane permeability, favoring applications requiring blood-brain barrier penetration. The benzyloxy group's lipophilic contribution is also greater than that of a 4-methoxy substituent, which imparts lower logP values in analogous scaffolds (estimated logP ~2.0–2.5 based on fragment contributions).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | logP = 3.18 (calculated) |
| Comparator Or Baseline | N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine: XLogP3 = 1.3 |
| Quantified Difference | Δ logP ≈ +1.9 (approximately 80-fold higher predicted octanol/water partition coefficient) |
| Conditions | Calculated logP values from PrenDB (target compound) and PubChem XLogP3 (dimethylamino analog) |
Why This Matters
A logP of 3.18 falls within the optimal range for CNS drug candidates (typically logP 2–5), whereas logP 1.3 is below the typical threshold for passive brain penetration, making the target compound markedly more suitable for neuroscience target programs.
- [1] PrenDB entry for N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine. LogP: 3.18, H-bond Acceptors: 3, H-bond Donors: 2. View Source
- [2] Kuujia datasheet for N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine (CAS 2097890-04-3). XLogP3: 1.3, TPSA: 61.4 Ų, Molecular Weight: 297.36. View Source
